BMS-986163 - 1801151-09-6

BMS-986163

Catalog Number: EVT-263365
CAS Number: 1801151-09-6
Molecular Formula: C23H28FN2O5P
Molecular Weight: 462.4582
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-986163 a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder. BMS-986163 is a water-soluble intravenous prodrug BMS-986163 and its active parent molecule BMS-986169, which demonstrated high binding affinity for the GluN2B allosteric site (Ki = 4.0 nM) and selective inhibition of GluN2B receptor function (IC50 = 24 nM) in cells. The conversion of prodrug BMS-986163 to parent BMS-986169 was rapid in vitro and in vivo across preclinical species. The prodrug BMS-986163 has demonstrated an acceptable safety and toxicology profile and was selected as a preclinical candidate for further evaluation in major depressive disorder.
Synthesis Analysis

Methods and Technical Details

  1. Formation of Core Structure: The initial step typically involves constructing the core piperidine-pyrrolidinone framework.
  2. Functionalization: Subsequent reactions introduce various substituents to achieve the desired pharmacological profile.
  3. Prodrug Conversion: The final step involves converting BMS-986169 into BMS-986163 through reaction with phosphorus oxychloride followed by hydrolytic workup, ensuring the prodrug retains desirable solubility and stability characteristics .

Industrial production methods mirror these laboratory techniques but are optimized for larger scale production, focusing on efficiency, cost-effectiveness, and compliance with regulatory standards.

Molecular Structure Analysis

Structure and Data

BMS-986163 has a complex molecular structure characterized by its piperidine and pyrrolidinone rings. The compound's specific structural features include:

  • Molecular Formula: C₁₈H₁₉ClF₂N₃O₃
  • Molecular Weight: 387.81 g/mol
  • Key Functional Groups: The presence of fluorine substituents enhances its binding affinity to the target receptor.

The structural analysis indicates that BMS-986163 exists as a zwitterionic monohydrate, which contributes to its solubility profile .

Chemical Reactions Analysis

Reactions and Technical Details

BMS-986163 is involved in several types of chemical reactions:

  1. Oxidation: Utilizing agents like hydrogen peroxide or potassium permanganate to modify functional groups.
  2. Reduction: Employing reducing agents such as sodium borohydride to alter the oxidation state of specific moieties.
  3. Substitution Reactions: These involve replacing one functional group with another under controlled conditions using nucleophiles or electrophiles.

Common reagents used in these reactions include:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
  • Substituting agents: Various nucleophiles depending on the targeted functional group changes .
Mechanism of Action

BMS-986163 operates primarily as a negative allosteric modulator at the GluN2B subunit of the N-methyl-D-aspartate receptor. Its mechanism involves binding to an allosteric site on the receptor, which alters receptor conformation and reduces glutamate-induced excitatory signaling. This modulation can help mitigate excessive neuronal activation associated with various neurological conditions .

Key Data Points

  • GluN2B Occupancy: Approximately 73% during pharmacokinetic studies.
  • Plasma Concentration: Achieves significant levels post-administration, indicating effective delivery to target sites .
Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: 186 °C
  • Aqueous Solubility at pH 7.4: 0.002 mg/mL
  • LogD Value: 2.9, indicating favorable lipophilicity for brain uptake.

Chemical Properties

BMS-986163 exhibits stability under physiological conditions and demonstrates low toxicity profiles in preclinical studies. Its solubility characteristics make it suitable for intravenous administration, enhancing its therapeutic potential in clinical settings .

Applications

BMS-986163 has shown promise in scientific research primarily focused on:

  • Neurological Disorders: Investigated for its potential utility in treating major depressive disorder by modulating NMDA receptor activity.
  • Pharmacological Studies: Used to explore mechanisms of synaptic plasticity and excitatory neurotransmission in various preclinical models.

The compound's ability to selectively inhibit GluN2B receptors positions it as a candidate for further clinical development aimed at improving treatment outcomes for conditions linked to glutamatergic dysregulation .

Introduction to BMS-986163 and Its Therapeutic Context

Unmet Medical Needs in Major Depressive Disorder (MDD) and Treatment-Resistant Depression (TRD)

Major Depressive Disorder (MDD) affects over 350 million people globally and is projected to become the leading cause of global disease burden by 2030 [1] [7] [10]. Current first-line antidepressants—primarily selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs)—target monoaminergic systems but suffer from significant limitations:

  • Delayed Therapeutic Onset: Typically require 4–6 weeks for symptomatic relief, increasing suicide risk during the lag period [1] [7].
  • Treatment Resistance: Approximately 30% of MDD patients develop treatment-resistant depression (TRD), defined by failure to respond to ≥2 adequate antidepressant trials [1] [7].
  • Incomplete Remission: Only 40–60% of patients achieve full remission with initial therapy, leaving many with residual functional impairment [10].

The rapid and robust antidepressant effects of ketamine—an NMDA receptor (NMDAR) channel blocker—highlight the limitations of monoamine-centric therapies. Ketamine produces antidepressant effects within hours, but its utility is constrained by dissociative side effects, abuse potential, and the need for supervised administration [1] [8]. These limitations underscore the urgent need for novel agents that mimic ketamine’s rapid onset while improving safety and tolerability.

Table 1: Limitations of Current Antidepressants in MDD/TRD

IssueClinical ImpactPrevalence/Evidence
Delayed onsetIncreased suicide risk; prolonged functional impairment2–6 weeks lag time [1] [7]
Treatment resistanceFailure to achieve adequate response after ≥2 antidepressant trials30% of MDD patients [7]
Incomplete remissionResidual symptoms (e.g., fatigue, cognitive dysfunction) persist40–60% remission rate [10]
Ketamine limitationsDissociation, hemodynamic changes, abuse liabilityLimits outpatient use [1] [8]

Role of NMDA Receptors in Neuropsychiatric Disorders

NMDARs are heterotetrameric ligand-gated ion channels composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (GluN2A-D). The GluN2B subunit is of particular interest in mood disorders due to its:

  • Neuroanatomical Distribution: High density in prefrontal cortex, hippocampus, and amygdala—regions governing emotion, cognition, and stress response [2] [4].
  • Pathophysiological Links: Post-mortem studies show reduced GluN2B expression in the prefrontal cortex of MDD patients [2]. Preclinical models confirm that cortical GluN2B deletion mimics antidepressant effects in rodents [2].
  • Tonic Activation: GluN2B-containing NMDARs are uniquely activated by ambient glutamate, constitutively suppressing mTOR-dependent synaptic protein synthesis. Antagonism relieves this suppression, rapidly enhancing synaptic plasticity [2] [8].

Ketamine’s mechanism involves initial GluN2B blockade, triggering a glutamate surge that activates AMPA receptors. This cascade increases BDNF release and activates the mTOR pathway, promoting synaptogenesis within 24 hours [1] [4]. However, ketamine non-selectively blocks all NMDAR subtypes, contributing to its adverse effects. This validates GluN2B as a target for developing safer rapid-acting antidepressants [8].

Table 2: Key NMDA Receptor Subunits and Functional Properties

SubunitBrain Region PrevalenceDeactivation KineticsMg²⁺ IC₅₀ (µM)Clinical Relevance
GluN2ACortex, hippocampus (widespread)Fast (50–100 ms)2.4Cognitive function; less linked to mood regulation
GluN2BPrefrontal cortex, limbic regionsModerate (300–500 ms)2.1Mood regulation; stress response; rapid antidepressant target [2] [4]
GluN2C/DCerebellum, thalamusSlow (1000–5000 ms)10–14Motor coordination; limited antidepressant role

Emergence of GluN2B-Selective Negative Allosteric Modulators (NAMs) as Novel Antidepressants

GluN2B-selective NAMs represent a mechanistically distinct approach to depression treatment by targeting the ifenprodil-binding site within the amino-terminal domain (ATD) of GluN2B [1] [8]. This strategy enables:

  • Subtype Selectivity: Avoids off-target effects associated with pan-NMDAR blockers like ketamine.
  • Allosteric Modulation: Preserves basal NMDAR function while inhibiting excessive GluN2B signaling.

BMS-986163 exemplifies this approach as a water-soluble prodrug of the active metabolite BMS-986169. Key pharmacological features include:

  • High Target Affinity: BMS-986169 binds the GluN2B allosteric site with Ki = 4.0 nM and inhibits GluN2B receptor function at IC₅₀ = 24 nM in cellular assays [1] [3] [6].
  • Rapid Bioconversion: The prodrug is rapidly cleaved to BMS-986169 in vitro and in vivo across species, ensuring efficient target engagement [1] [6].
  • Preclinical Efficacy: Intravenous BMS-986169 or BMS-986163 dose-dependently increases GluN2B receptor occupancy and exhibits antidepressant-like effects in the mouse forced swim test (mFST), comparable to ketamine [1] [6].

Structural optimization of the piperidinyl pyrrolidinone scaffold (e.g., lead compound BMT-108908) resolved early hERG inhibition issues. Incorporating β-fluorine atoms at the piperidine ring reduced basicity, attenuating hERG affinity (IC₅₀ > 7.8 µM) while preserving GluN2B potency [1]. BMS-986169 ((3S,4S)-stereoisomer) emerged as the optimal candidate with 95% ex vivo GluN2B occupancy at 3 mg/kg IV and negligible off-target activity [1].

Table 3: Evolution of GluN2B NAMs Leading to BMS-986163

CompoundGluN2B Ki (nM)hERG IC₅₀ (µM)Key AdvancementClinical Status
Ifenprodil~101.2First GluN2B NAM; non-selective adrenergic effectsNot developed for MDD
Traxoprodil (1)~100.9Proof-of-concept in TRD (60% response rate)Terminated (safety) [1]
CERC-301 (MK-0657)1.4>30Oral bioavailability; fast-track designationPhase II [1]
BMT-1089081.40.62High occupancy; mFST efficacyPreclinical (hERG issue) [1]
BMS-9861694.0>28Optimized fluoropiperidine; no hERG liabilityParent of prodrug [1]
BMS-986163Prodrug>28Water-soluble IV formulation; robust in vivo conversionPreclinical candidate [1] [6]

BMS-986163 demonstrates translational potential through:

  • Target Engagement: Robust ex vivo GluN2B occupancy in rodents and dose-dependent inhibition of in vivo [³H]MK-801 binding [6].
  • Neuroplasticity Enhancement: Increased hippocampal long-term potentiation (LTP) 24 hours post-administration [6].
  • EEG Biomarkers: Produces quantifiable changes in quantitative electroencephalogram (qEEG) power band distribution—a pharmacodynamic indicator translatable to humans [6].

Properties

CAS Number

1801151-09-6

Product Name

BMS-986163

IUPAC Name

4-((3S,4S)-3-fluoro-1-((R)-1-(4-methylbenzyl)-2-oxopyrrolidin-3-yl)piperidin-4-yl)phenyl dihydrogen phosphate

Molecular Formula

C23H28FN2O5P

Molecular Weight

462.4582

InChI

InChI=1S/C23H28FN2O5P/c1-16-2-4-17(5-3-16)14-26-13-11-22(23(26)27)25-12-10-20(21(24)15-25)18-6-8-19(9-7-18)31-32(28,29)30/h2-9,20-22H,10-15H2,1H3,(H2,28,29,30)/t20-,21+,22+/m0/s1

InChI Key

ZPUVTBAQHJFPHE-BHDDXSALSA-N

SMILES

O=C1N(CC2=CC=C(C)C=C2)CC[C@H]1N3C[C@@H](F)[C@H](C4=CC=C(OP(O)(O)=O)C=C4)CC3

Solubility

Soluble in DMSO

Synonyms

BMS-986163; BMS 986163; BMS986163.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.